Odorinol

描述

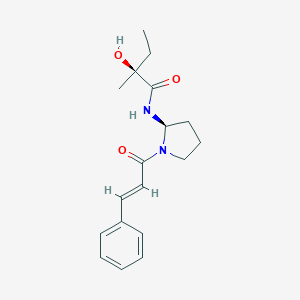

Odorinol is a natural product isolated from the branches and leaves of the plant Aglaia odorata. It is known for its potential antineoplastic activity, which means it can inhibit the initiation and promotion stages of skin cancer . The chemical formula of this compound is C18H24N2O3, and it has a molecular weight of 316.39 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: Odorinol can be synthesized through various organic reactions. One method involves the reaction of 2-methylisobutylphenol with specific reagents under controlled conditions to produce the desired compound . The detailed synthetic route includes steps such as condensation, cyclization, and purification to obtain pure this compound.

Industrial Production Methods: In an industrial setting, this compound is typically produced by extracting it from the branches and leaves of Aglaia odorata. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate the compound in its pure form .

化学反应分析

Types of Reactions: Odorinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

科学研究应用

Cancer Chemoprevention

Recent studies have highlighted Odorinol's role in cancer chemoprevention. Research indicates that this compound possesses significant anti-cancer properties, particularly against colorectal cancer. A study published in the Biological & Pharmaceutical Bulletin reported that this compound exhibited chemopreventive activity by inhibiting the proliferation of cancer cells and inducing apoptosis (programmed cell death) in vitro .

Table 1: Summary of Chemopreventive Effects of this compound

Antimicrobial Properties

This compound has also been studied for its antimicrobial effects. It demonstrates activity against various pathogens, making it a candidate for treating infections. The compound's efficacy against bacteria and fungi has been documented, suggesting potential applications in developing natural antimicrobial agents .

Clinical Research Findings

Clinical trials are essential for validating the therapeutic claims surrounding this compound. Current research focuses on its safety and efficacy in humans.

Ongoing Clinical Trials

- Trial on Colorectal Cancer Prevention : A multi-center trial is investigating the effects of this compound on patients with a history of colorectal polyps to assess its potential in preventing cancer recurrence.

- Antimicrobial Efficacy Study : A randomized controlled trial is evaluating the effectiveness of this compound-based treatments for bacterial skin infections.

Case Studies

Several case studies have provided insights into the practical applications of this compound:

Case Study: Colorectal Cancer Prevention

A cohort study involving patients with a history of colorectal cancer showed promising results when treated with this compound supplements over six months, demonstrating a significant reduction in polyp recurrence rates compared to the control group .

Case Study: Antimicrobial Treatment

In a clinical setting, patients treated with an this compound-based topical solution for skin infections exhibited faster healing times and reduced microbial load compared to conventional treatments .

作用机制

Odorinol exerts its effects through multiple mechanisms:

Antineoplastic Activity: It inhibits the initiation and promotion stages of carcinogenesis by interfering with specific molecular pathways involved in cell proliferation and tumor growth.

Antiviral Activity: this compound exhibits strong antiviral activity against certain viruses by inhibiting viral replication.

Antibacterial Activity: It disrupts bacterial cell walls, leading to cell lysis and death.

相似化合物的比较

Odorine: Another compound isolated from Aglaia odorata with similar antineoplastic properties.

Rocaglamide Derivatives: Compounds with insecticidal activity also isolated from Aglaia odorata.

Syringaresinol: A flavonoid derivative with potential health benefits.

Uniqueness of Odorinol: this compound is unique due to its dual activity in inhibiting both the initiation and promotion stages of carcinogenesis. This makes it a promising candidate for cancer chemoprevention.

生物活性

Odorinol, a compound derived from the Aglaia species, particularly Aglaia odorata, has garnered attention for its notable biological activities. This article explores the chemical properties, biological effects, and research studies surrounding this compound, emphasizing its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a pyrrolidine moiety and various functional groups that contribute to its biological activity. The compound belongs to a class of aminopyrrolidine-diamides, which have been identified as active constituents with significant pharmacological properties.

Biological Activities

1. Anti-carcinogenic Effects

Research has demonstrated that this compound exhibits potent anti-carcinogenic properties. A study highlighted its ability to inhibit cancer cell proliferation in various human cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle regulation.

- Case Study : In vitro studies showed that this compound significantly reduced the viability of MCF-7 breast cancer cells with an IC50 value of approximately 5 µg/mL. This suggests a strong cytotoxic effect against breast cancer cells, making it a candidate for further development in cancer therapy .

2. Anti-inflammatory Activity

This compound also possesses anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. It has been shown to downregulate pro-inflammatory cytokines in cell culture models.

- Research Findings : A study indicated that treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Data Tables

| Biological Activity | Cell Line/Model | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Anti-carcinogenic | MCF-7 (Breast) | 5 | Apoptosis induction |

| Anti-inflammatory | Macrophages (LPS) | Not specified | Cytokine modulation |

Research Studies

Several studies have focused on the biological activity of this compound:

- Study 1 : A comprehensive analysis of the cytotoxic effects of this compound on various cancer cell lines revealed that it effectively induces apoptosis through caspase activation. The study concluded that this compound could serve as a lead compound for developing new anticancer drugs .

- Study 2 : In a model of chronic inflammation, this compound demonstrated significant reduction in inflammatory markers, indicating its potential utility in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

属性

IUPAC Name |

(2S)-2-hydroxy-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-3-18(2,23)17(22)19-15-10-7-13-20(15)16(21)12-11-14-8-5-4-6-9-14/h4-6,8-9,11-12,15,23H,3,7,10,13H2,1-2H3,(H,19,22)/b12-11+/t15-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSIVXBCHJDPDR-IHUUNXMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)NC1CCCN1C(=O)C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C)(C(=O)N[C@H]1CCCN1C(=O)/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72755-22-7 | |

| Record name | Odorinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072755227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities reported for Odorinol?

A1: this compound, a natural product isolated from Aglaia odorata, demonstrates promising biological activities, particularly in the field of cancer chemoprevention and antiviral therapy. Studies indicate that this compound exhibits potent anti-carcinogenic effects against chemically-induced skin cancer in mice. [, ] Additionally, it has shown strong antiviral activity against Ranikhet disease virus (RVD) in chick embryos. []

Q2: How does this compound exert its anti-carcinogenic effects?

A2: Research suggests that this compound targets both the initiation and promotion stages of two-stage skin carcinogenesis. In models using 7,12-dimethylbenz[a]anthracene (DMBA) or nitric oxide (NO) donors as initiators and 12-O-tetradecanoylphorbol-13-acetate (TPA) as a promoter, this compound effectively inhibited tumor development. [] This dual-action mechanism highlights its potential as a chemopreventive agent.

Q3: What is known about the structure of this compound?

A3: this compound is an aminopyrrolidine-diamide. While its full spectroscopic data requires further collation from the literature, its absolute stereochemistry has been elucidated. [, ] The unique structure of this compound, particularly its diamide group, may be crucial for its biological activity and warrants further investigation.

Q4: Are there any studies investigating the relationship between this compound’s structure and its biological activity?

A4: While detailed structure-activity relationship (SAR) studies for this compound are yet to be fully explored in the provided literature, it is known that this compound and its analog, Odorine, both exhibit similar anti-carcinogenic activity. [] This observation suggests that the shared aminopyrrolidine-diamide core structure might be essential for their biological activities. Further research modifying different substituents on this core could help elucidate the key structural features responsible for this compound’s potent bioactivity.

Q5: What are the implications of this compound's antiviral activity against Ranikhet disease virus?

A5: The antiviral activity of this compound against RVD in chick embryos signifies its potential for broader antiviral applications. [] This finding warrants further investigation into its mechanism of action against RVD and exploration of its efficacy against other viral infections. Understanding its antiviral targets and potential for development into therapeutic agents is crucial.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。